![molecular formula C22H21N7O B2796922 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2-ethylphenyl)urea CAS No. 1170791-67-9](/img/structure/B2796922.png)
1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2-ethylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2-ethylphenyl)urea, also known as E7080, is a small molecule inhibitor that targets multiple tyrosine kinases. It was initially developed as a cancer drug, but its potential applications have expanded to other areas of research.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research indicates that pyrimidine derivatives, including compounds structurally related to 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2-ethylphenyl)urea, have shown significant antimicrobial activity. The synthesis of these derivatives involves reactions under specific conditions, highlighting their potential in medicinal chemistry for developing new antimicrobial agents. For instance, studies on the synthesis and antimicrobial activities of pyrimidine and pyrazole derivatives demonstrate their promising antimicrobial properties against various microorganisms, suggesting a pathway for new drug discovery (Rathod & Solanki, 2018), (Holla et al., 2006).
Anticancer Potential
Compounds structurally related to 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2-ethylphenyl)urea have been synthesized and evaluated for their potential anticancer activities. Novel pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents. For example, novel pyrazolo[3,4-d]pyrimidine derivatives have shown significant activity against human cancer cell lines, suggesting their application in cancer therapy (Alam et al., 2018), (Abdellatif et al., 2014).
Antioxidant Activity
The antioxidant properties of pyrimidine derivatives also underscore their scientific relevance. By undergoing specific reactions, these compounds have been shown to exhibit antioxidant activity, which is crucial for mitigating oxidative stress-related diseases. The synthesis and evaluation of antioxidant activity in certain derivatives highlight their potential therapeutic benefits in diseases caused by oxidative stress (George et al., 2010).
Theoretical and Molecular Studies
Theoretical and molecular studies on compounds similar to 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2-ethylphenyl)urea have provided insights into their chemical properties and potential applications. For example, density functional theory (DFT) calculations have been used to study the molecular properties of pyranopyrazoles, offering valuable information for the design of new molecules with desired biological activities (Al-Amiery et al., 2012).
properties
IUPAC Name |
1-(2-ethylphenyl)-3-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O/c1-2-16-6-3-4-7-19(16)28-22(30)27-18-10-8-17(9-11-18)26-20-14-21(24-15-23-20)29-13-5-12-25-29/h3-15H,2H2,1H3,(H,23,24,26)(H2,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DADCNBXLJPIMSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(2-ethylphenyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.